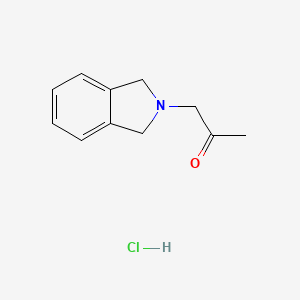

1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride

Description

Historical Context and Development of Isoindole Derivatives

The historical development of isoindole chemistry spans more than a century, with isoindole itself being known since the early twentieth century. The isoindole framework consists of a benzene ring fused with pyrrole, creating a distinctive heterocyclic system that serves as the structural foundation for numerous derivatives. The evolution of isoindole chemistry has been characterized by significant challenges related to the inherent instability of the parent isoindole compound, which exhibits noticeable alternation in carbon-carbon bond lengths consistent with its description as a pyrrole derivative fused to a butadiene.

Research into isoindole derivatives gained momentum throughout the mid-to-late twentieth century as chemists developed more sophisticated synthetic methodologies. The Russian Chemical Reviews documented extensive research conducted between 1981 and 1992, highlighting the development of new synthesis methods and the characterization of various isoindole systems. During this period, researchers focused extensively on addressing the aromaticity and reactivity challenges inherent to the isoindole system, leading to breakthrough discoveries in synthetic approaches.

The synthesis of dihydroisoindole derivatives, including compounds related to 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride, has been achieved through various methodological approaches. Historical synthetic routes included borane-tetrahydrofuran reduction of phthalimide, reductive phthalaldehyde transformations, multistep metalation-alkylation procedures, and catalytic nitrogen-heterocyclization using specialized metal complexes. These early methodologies laid the groundwork for more efficient contemporary synthetic approaches.

The development of phase-transfer catalytic methods and ambient condition syntheses marked significant progress in isoindoline chemistry during the late twentieth century. Researchers demonstrated that direct synthesis of dihydroisoindole derivatives could be accomplished in single-step reactions without phase transfer catalysts, representing a remarkable advancement in terms of technical feasibility and economic competitiveness.

Classification within the Isoindole and Isoindoline Chemical Families

The compound 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride belongs to the class of organic compounds known as isoindoles, which are heteropolycyclic compounds containing a structure with isoindole as a benzo-fused pyrrole system. Within this classification system, the compound specifically represents a substituted isoindoline derivative, where the parent isoindoline framework has been modified through the attachment of a propanone group and subsequent salt formation with hydrochloric acid.

The hierarchical classification of this compound follows a systematic taxonomic structure. At the kingdom level, it belongs to organic compounds, progressing through organoheterocyclic compounds at the super class level, to isoindoles and derivatives at the class level. The molecular framework is categorized as aromatic heteropolycyclic compounds, reflecting the presence of the fused ring system containing both aromatic and heterocyclic characteristics.

Isoindoline derivatives, including 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride, are distinguished from their parent isoindole compounds by the saturation of the five-membered nitrogen-containing ring. This structural modification significantly impacts the chemical stability and reactivity profiles of these compounds compared to the more labile isoindole parent structure. The reduced form, isoindoline, exhibits greater stability and has enabled more extensive study and characterization of derivatives within this chemical family.

The classification system also recognizes the importance of substitution patterns in determining the properties and applications of isoindoline derivatives. The propanone substitution in 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride introduces ketone functionality that can participate in various chemical reactions, expanding the synthetic utility of the compound beyond the basic isoindoline framework.

Nomenclature and Structural Identification

The systematic nomenclature of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with additional functional groups. The International Union of Pure and Applied Chemistry name for this compound is 1-(isoindolin-2-yl)propan-2-one hydrochloride, which provides a more concise representation while maintaining structural clarity.

Table 1: Structural Identification Data for 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride

The structural identification of this compound reveals a complex heterocyclic system with specific stereochemical and electronic characteristics. The core isoindoline structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with the nitrogen atom positioned at the 2-position of the five-membered ring. This positioning distinguishes isoindoline from its structural isomer indoline, where the nitrogen occupies the 1-position.

The propanone substituent attached to the nitrogen atom introduces additional structural complexity through the presence of a ketone functional group. This substitution pattern creates opportunities for further chemical modifications and reactions, contributing to the compound's utility in synthetic applications. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more suitable for handling and storage in research applications.

The three-dimensional structure of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride exhibits specific conformational preferences due to the constrained nature of the fused ring system. The reduced five-membered ring adopts a non-planar conformation, which influences the overall molecular geometry and potential interactions with other chemical species.

Significance in Chemical Research and Literature

The significance of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride in chemical research stems from its position within the broader context of isoindole derivative applications and synthetic utility. Research literature has documented extensive interest in isoindole-containing compounds due to their presence in numerous natural products and pharmaceutical compounds. The isoindole structural motif appears in indolocarbazoles, macrocyclic polyketides, aporhoeadane alkaloids, and meroterpenoids, highlighting the fundamental importance of this heterocyclic system in natural product chemistry.

The synthetic accessibility of isoindoline derivatives, including compounds related to 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride, has made them valuable building blocks in medicinal chemistry research. Studies have demonstrated efficient synthetic methods for preparing dihydroisoindole derivatives under ambient conditions, with reaction times as short as thirty minutes and yields reaching eighty-eight percent for related compounds. These synthetic advances have facilitated broader research applications and commercial development.

Table 2: Research Applications and Literature Significance

Contemporary research has highlighted the importance of isoindole derivatives in developing antimicrobial agents. Several isoindoles and their fused derivatives have been synthesized and evaluated for their efficiency as antimicrobial agents, addressing novel challenges in treating resistant bacterial infections and multidrug-resistant bacterial strains. This research direction underscores the continuing relevance of isoindoline derivatives, including 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride, in addressing contemporary medical challenges.

The compound's significance extends to its role as a research tool for understanding fundamental aspects of heterocyclic chemistry. The isoindoline framework provides insights into tautomerism, with the 2H-isoindole tautomer predominating in solution and resembling pyrrole more than a simple imine. The degree of tautomeric preference depends on solvent conditions and substituent effects, making compounds like 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride valuable for studying these fundamental chemical phenomena.

The growing body of literature documenting isoindole chemistry reflects the increasing recognition of these compounds' potential across multiple research domains. From theoretical studies of electronic structure and aromaticity to practical applications in drug discovery and materials science, isoindoline derivatives continue to attract significant scientific attention. The commercial availability of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride through chemical suppliers indicates its established role as a research reagent and synthetic intermediate.

Properties

IUPAC Name |

1-(1,3-dihydroisoindol-2-yl)propan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-9(13)6-12-7-10-4-2-3-5-11(10)8-12;/h2-5H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPJIPUPPFYOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CC2=CC=CC=C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Epoxide Opening and Phthalimide Intermediates

One documented approach begins with potassium phthalimide reacting with epichlorohydrin to form 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione intermediates. Subsequent acid-catalyzed ring opening of the epoxide with hydrochloric acid at low temperatures (0–5 °C) yields 2-(3-chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione. This intermediate can be further processed to the target compound after purification steps such as column chromatography and crystallization.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Epichlorohydrin + Potassium phthalimide | Stirring, 120 °C | 24 h | Formation of epoxide intermediate | Excess epichlorohydrin removed by vacuum |

| Epoxide ring opening | 36% HCl dropwise addition | 0–5 °C | 30 min | Acidic hydrolysis to chlorohydroxy intermediate |

This method allows for the controlled introduction of functional groups on the isoindoline ring, facilitating further modifications toward the propan-2-one derivative.

Lithiation and Electrophilic Addition to Isoindolinone Derivatives

Another advanced approach involves the lithiation of isoindolinone derivatives followed by electrophilic addition. Starting from 3-hydroxybenzo[e]isoindolinone, treatment with alkyllithium reagents such as sec-butyllithium or isopropyllithium at low temperatures (−78 °C to 0 °C) leads to ring opening and formation of indanone derivatives. Subsequent intramolecular cyclization yields the 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one framework.

- Reaction temperature and time critically affect product distribution.

- Quenching with methanol or water at controlled pH influences the yield of hydroxyindanone versus anilinoindanone derivatives.

- Optimal conditions found at 0 °C for 1.5 hours with methanol quenching yield a balanced mixture of products favoring the desired compound.

Table 1: Effect of Reaction Conditions on Product Ratios

| Entry | Conditions | Temperature & Time | Molar Ratio (Hydroxyindanone : Anilinoindanone) |

|---|---|---|---|

| 1 | i-PrLi addition, MeOH quench | 0 °C, 10 min | 0.73 : 0.82 |

| 2 | i-PrLi addition, MeOH quench | 0 °C, 1.5 h | 0.31 : 0.48 |

| 3 | i-PrLi addition, MeOH quench | 0 °C to RT, 1.5 h | 0.18 : 0.56 |

| 7 | i-PrLi addition, MeOH quench | RT, 1.5 h | 0.04 : 0.52 |

Note: Ratios determined by 1H NMR analysis of crude mixtures.

These results demonstrate the importance of temperature control and quenching method in steering the reaction toward the desired isoindoline-propanone derivative.

Buchwald–Hartwig Amination and Multi-step Functionalization

Purification and Characterization

Following synthesis, purification is commonly achieved by:

- Filtration of solids after precipitation.

- Column chromatography using silica gel with mixtures of chloroform and acetone as eluents.

- Recrystallization from appropriate solvents to obtain hydrochloride salts.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Chiral chromatography to assess enantiomeric purity when applicable.

- Mass spectrometry and elemental analysis for molecular weight and composition verification.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Epoxide opening of phthalimide intermediate | Potassium phthalimide, epichlorohydrin | 36% HCl | 0–5 °C, 30 min | Straightforward, good yield | Requires careful acid handling |

| Lithiation and electrophilic addition | 3-hydroxybenzo[e]isoindolinone | i-PrLi, MeOH | 0 °C to RT, 1.5 h | Versatile, allows functionalization | Sensitive to temperature and quenching |

| Buchwald–Hartwig amination | Bromolactam derivatives | Pd catalyst, amines | Mild, multi-step | Enables diverse substitutions | Requires palladium catalyst |

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the isoindoline moiety can be modified with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride has been investigated for its potential biological activities, particularly in anticancer and neuroprotective applications.

Anticancer Properties

Recent studies have highlighted the compound's antitumor activity. For instance, it has been shown to exhibit significant growth inhibition against various cancer cell lines. A study conducted by the National Cancer Institute (NCI) demonstrated that derivatives of this compound displayed mean GI50 values indicative of potent antimitotic effects against human tumor cells .

Case Study: Anticancer Screening

In a specific screening involving multiple cancer cell lines, the compound demonstrated an average cell growth inhibition rate of approximately 12.53%, indicating its potential as a lead compound for further development in cancer therapeutics.

Neuroprotective Effects

The neuroprotective properties of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride have also been explored. In animal models of neurodegenerative diseases such as Alzheimer's, this compound has shown promise in improving cognitive function and reducing neuroinflammation markers compared to control groups.

Synthesis and Derivatives

The synthesis of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride typically involves multi-step organic reactions that may include cyclization and functional group transformations. Variants of this compound have been synthesized to enhance specific biological activities or to modify pharmacokinetic properties.

Applications in Drug Development

Due to its diverse biological activities, 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride is being investigated as a scaffold for developing new therapeutic agents. Its structure allows for modifications that can lead to improved efficacy and reduced side effects in drug candidates targeting cancer and neurodegenerative diseases.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant growth inhibition in various cancer cell lines; average GI50 values around 15.72 μM. |

| Neuroprotective Effects | Improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease. |

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The isoindoline moiety can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride with three related compounds from the evidence:

Key Observations:

The (2R) and (2S) enantiomers differ in stereochemistry, which may influence receptor binding in medicinal applications. The ethanone analog has a shorter carbon chain, likely decreasing lipophilicity compared to propanone derivatives.

Pharmacological Implications: Amino-substituted analogs are explicitly linked to life science and medicinal research, suggesting enhanced bioactivity compared to the non-amino target compound. The isoindole scaffold in all compounds may confer affinity for neurological targets (e.g., monoamine receptors), though specific data are lacking.

Synthesis and Commercial Availability :

Biological Activity

1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride, a compound derived from isoindole chemistry, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its effects in various biological systems, including anticancer activity and neuroprotective effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C11H15ClN2O |

| Molecular Weight | 226.71 g/mol |

| IUPAC Name | (2R)-2-amino-1-(1-3-dihydroisoindol-2-yl)propan-1-one hydrochloride |

| PubChem CID | 91647685 |

Anticancer Activity

Recent studies have highlighted the potential of isoindole derivatives, including 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride, in cancer treatment. For instance, a study evaluating various isoindole derivatives demonstrated significant cytotoxic effects against adenocarcinoma cell lines (A549) and HeLa cells. The compounds exhibited IC50 values indicating their effectiveness in inhibiting cell viability:

| Cell Line | Compound 3 IC50 (μM) | Compound 4 IC50 (μM) |

|---|---|---|

| A549 | 114.25 | 116.26 |

| HeLa | 148.59 | 140.60 |

These findings suggest that isoindole derivatives could serve as promising candidates for anticancer therapies due to their ability to inhibit tumor growth effectively .

Neuroprotective Effects

In addition to anticancer properties, the compound has shown promise in neuroprotection. A derivative of isoindole was tested for its efficacy in reducing oxidative stress in ischemic stroke models. The study indicated that the compound significantly reduced infarct size and improved neurobehavioral outcomes in rat models subjected to middle cerebral artery occlusion. This suggests that the compound may enhance survival rates of neurons under oxidative stress conditions .

The biological activities of 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride can be attributed to its ability to modulate various biochemical pathways:

- Platelet Aggregation Inhibition : The compound demonstrated strong inhibitory effects on platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid, suggesting a potential role in cardiovascular protection .

- Antioxidant Properties : The compound exhibited significant radical scavenging activity, which is crucial for protecting cells from oxidative damage. This was assessed using DPPH radical scavenging assays, where it showed comparable efficacy to known antioxidants .

Case Studies

A notable case study involved the administration of isoindole derivatives in vivo using nude mice models implanted with A549-luc lung cancer cells. The results indicated a marked reduction in tumor size and improved survival rates among treated groups compared to controls .

Another study focused on the neuroprotective effects observed during ischemic events, where treated rats displayed less cerebral damage and better functional recovery post-stroke compared to untreated controls .

Q & A

Basic: What are the critical steps in synthesizing 1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-one hydrochloride, and how are intermediates validated?

Methodological Answer:

The synthesis typically involves:

- Cyclization : Formation of the isoindoline core via intramolecular condensation, often using catalysts like Lewis acids (e.g., ZnCl₂) or base-mediated reactions .

- Amination : Introduction of the propan-2-one moiety through nucleophilic substitution or reductive amination, monitored by TLC or HPLC for intermediate purity .

- Hydrochloride Salt Formation : Treatment with HCl gas or concentrated HCl in anhydrous solvents to enhance stability and solubility .

Validation : Intermediates are characterized via IR spectroscopy (e.g., carbonyl stretch at ~1640–1680 cm⁻¹) and ¹H/¹³C NMR to confirm regioselectivity and structural integrity .

Basic: Which spectroscopic and crystallographic methods are essential for confirming structural identity?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH stretches in isoindoline) .

- NMR : ¹H NMR resolves proton environments (e.g., diastereotopic protons in the isoindoline ring), while ¹³C NMR confirms carbon skeleton connectivity .

- X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for verifying stereochemistry and intermolecular interactions .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for yield and purity?

Methodological Answer:

- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) to identify significant factors. For example, a 2³ factorial design reduces experiments while testing interactions between parameters .

- Response Surface Methodology (RSM) : Models non-linear relationships (e.g., quadratic effects of pH on cyclization efficiency) to pinpoint optimal conditions .

- Validation : Confirm predicted yields via triplicate runs under optimized conditions, ensuring reproducibility (e.g., ±5% error margin) .

Advanced: What computational strategies predict reactivity and stability in synthesis pathways?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for cyclization/amination steps. Software like Gaussian or ORCA provides insights into thermodynamically favorable pathways .

- Molecular Dynamics (MD) Simulations : Predict solvation effects and solvent-solute interactions using tools like Molecular Operating Environment (MOE) to optimize solvent selection .

- Hybrid Workflows : Integrate computational predictions with experimental validation (e.g., ICReDD’s feedback loop combining DFT and high-throughput screening) .

Advanced: How to resolve contradictions between theoretical reaction mechanisms and experimental data?

Methodological Answer:

- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁵N in isoindoline) to trace reaction pathways via NMR or mass spectrometry .

- Kinetic Studies : Compare experimental rate constants (e.g., via stopped-flow spectroscopy) with computed activation energies to validate/refute proposed mechanisms .

- Cross-Validation : Use alternative synthetic routes (e.g., photochemical vs. thermal cyclization) to test mechanistic hypotheses .

Advanced: What challenges arise in scaling synthesis, and how can reactor design address them?

Methodological Answer:

- Heat/Mass Transfer : Pilot-scale reactors (e.g., continuous flow systems) improve mixing and temperature control, mitigating exothermic risks during cyclization .

- Separation Efficiency : Implement membrane technologies (e.g., nanofiltration) or centrifugal partitioning chromatography (CPC) to isolate hydrochloride salts with high purity .

- Process Control : Use real-time PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor crystallization kinetics and particle size distribution .

Advanced: How to address discrepancies in spectral data during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., diastereotopic protons in isoindoline) to assign correct stereochemistry .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening, clarifying ambiguous peak splitting .

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., isoindolone derivatives) to validate spectral assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.